Welcome to the BenchChem Online Store!
molecular formula C20H31NO5 B8276934 2-(p-Nitrophenoxy)-myristic acid

2-(p-Nitrophenoxy)-myristic acid

Cat. No. B8276934
M. Wt: 365.5 g/mol
InChI Key: KSRPGHOVQWPNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04822729

Procedure details

A mixture of 980 g of 2-(p-nitrophenoxy)-myristic acid ethyl ester (synthesized analogously to the 2-(m-nitrophenoxy)-myristic acid ethyl ester of Preparation 1), 375 ml of 10N sodium hydroxide, and 1500 ml of ethanol is stirred for 1 h at room temperature and next acidified with 5000 ml of 1N hydrochloric acid. The resulting precipitate is filtered off, rinsed with water until neutral, and dried. The product (845 g) was recrystallized from n-hexane.
Quantity
980 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
5000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:28])[CH:5]([O:18][C:19]1[CH:24]=[CH:23][C:22]([N+:25]([O-:27])=[O:26])=[CH:21][CH:20]=1)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])C.C(OC(=O)C(OC1C=CC=C([N+]([O-])=O)C=1)CCCCCCCCCCCC)C.[OH-].[Na+].Cl>C(O)C>[N+:25]([C:22]1[CH:21]=[CH:20][C:19]([O:18][CH:5]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:4]([OH:28])=[O:3])=[CH:24][CH:23]=1)([O-:27])=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
980 g
Type
reactant
Smiles
C(C)OC(C(CCCCCCCCCCCC)OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCCCCCCCCCCC)OC1=CC(=CC=C1)[N+](=O)[O-])=O
Name
Quantity
375 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5000 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
rinsed with water until neutral, and
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product (845 g) was recrystallized from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)CCCCCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.